molecular formula C19H20N6O6 B15021807 N'-[(E)-[2-(Morpholin-4-YL)-5-nitrophenyl]methylidene]-2-[(4-nitrophenyl)amino]acetohydrazide

N'-[(E)-[2-(Morpholin-4-YL)-5-nitrophenyl]methylidene]-2-[(4-nitrophenyl)amino]acetohydrazide

Cat. No.: B15021807
M. Wt: 428.4 g/mol
InChI Key: PVQBYTIXKNLGLC-CIAFOILYSA-N
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Description

N’-[(E)-[2-(Morpholin-4-YL)-5-nitrophenyl]methylidene]-2-[(4-nitrophenyl)amino]acetohydrazide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

The synthesis of N’-[(E)-[2-(Morpholin-4-YL)-5-nitrophenyl]methylidene]-2-[(4-nitrophenyl)amino]acetohydrazide typically involves the condensation reaction between an aldehyde and a hydrazide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitro groups present in the compound can be reduced to amines under appropriate conditions.

    Reduction: The compound can be reduced using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-[(E)-[2-(Morpholin-4-YL)-5-nitrophenyl]methylidene]-2-[(4-nitrophenyl)amino]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound has potential as an antimicrobial agent due to its ability to interact with biological macromolecules.

    Medicine: It is being investigated for its potential use in drug development, particularly as an anticancer agent.

    Industry: The compound can be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N’-[(E)-[2-(Morpholin-4-YL)-5-nitrophenyl]methylidene]-2-[(4-nitrophenyl)amino]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form coordination complexes with metal ions, which can then interact with biological targets. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar compounds include other Schiff bases with different substituents on the aromatic rings. For example:

N’-[(E)-[2-(Morpholin-4-YL)-5-nitrophenyl]methylidene]-2-[(4-nitrophenyl)amino]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H20N6O6

Molecular Weight

428.4 g/mol

IUPAC Name

N-[(E)-(2-morpholin-4-yl-5-nitrophenyl)methylideneamino]-2-(4-nitroanilino)acetamide

InChI

InChI=1S/C19H20N6O6/c26-19(13-20-15-1-3-16(4-2-15)24(27)28)22-21-12-14-11-17(25(29)30)5-6-18(14)23-7-9-31-10-8-23/h1-6,11-12,20H,7-10,13H2,(H,22,26)/b21-12+

InChI Key

PVQBYTIXKNLGLC-CIAFOILYSA-N

Isomeric SMILES

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])/C=N/NC(=O)CNC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=NNC(=O)CNC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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